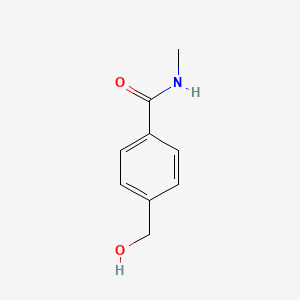

4-(Hydroxymethyl)-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAPJUGRVPQRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603369 | |

| Record name | 4-(Hydroxymethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251988-35-9 | |

| Record name | 4-(Hydroxymethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Pertaining to 4 Hydroxymethyl N Methylbenzamide

Established Synthetic Routes for N-Methylbenzamide as a Core Structure

The N-methylbenzamide scaffold is a fundamental building block in the synthesis of more complex molecules. Several well-established methods are utilized for its preparation, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions in N-Methylbenzamide Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-nitrogen bonds. nih.govrsc.org These reactions typically involve the coupling of an aryl halide or a related electrophile with an amine in the presence of a metal catalyst, most commonly palladium. researchgate.netustc.edu.cn The Buchwald-Hartwig amination, for instance, is a prominent example of a palladium-catalyzed reaction used to form aryl amines from aryl halides and amines. ustc.edu.cn While direct C-H activation/arylation protocols have also been developed, the use of carbon-halogen bonds in reactions like Suzuki-Miyaura, Sonogashira, and Stille couplings remains a prevalent strategy for derivatizing heterocyclic cores. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. mdpi.com

| Reaction Name | Catalyst | Coupling Partners | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl Halide/Triflate + Amine | Forms carbon-nitrogen bonds. ustc.edu.cn |

| Suzuki-Miyaura Coupling | Palladium | Aryl/Vinyl Boronic Acid + Aryl/Vinyl Halide | Versatile for C-C bond formation, adaptable for C-N bonds. mdpi.com |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne + Aryl/Vinyl Halide | Primarily for C-C bond formation. mdpi.com |

| Stille Coupling | Palladium | Organotin Compound + Organic Halide | Effective for C-C bond formation. mdpi.com |

| Negishi Coupling | Palladium/Nickel | Organozinc Compound + Organic Halide | Broad applicability in cross-coupling. ustc.edu.cnmdpi.com |

| Heck Coupling | Palladium | Alkene + Aryl/Vinyl Halide | Forms substituted alkenes. mdpi.com |

Amidation Reactions from Benzoic Acid Derivatives and Methylamine

A straightforward and widely used method for synthesizing N-methylbenzamide is the direct amidation of benzoic acid or its derivatives with methylamine. youtube.comchegg.comechemi.com This reaction, often referred to as amidization, typically involves the condensation of a carboxylic acid and an amine, resulting in the formation of an amide and a water molecule. youtube.com The process can be facilitated by activating the carboxylic acid, for example, by converting it to a more reactive species like an acyl chloride. nih.govorgsyn.org Various reagents can be employed to promote this transformation, with titanium tetrachloride (TiCl₄) being one such example that can mediate the one-pot condensation of carboxylic acids and amines. nih.gov The reaction conditions, including the choice of solvent and base, are optimized to achieve high yields. For instance, using pyridine (B92270) as a base in dichloromethane (B109758) has been shown to be effective. nih.gov

Ortho- and N-Metalation Strategies for Directed Functionalization of N-Methylbenzamide

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. numberanalytics.comrsc.org In the context of N-methylbenzamide, the amide group can act as a directing group, facilitating the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. nih.gov This generates an ortho-lithiated species that can then react with various electrophiles to introduce a wide range of functional groups. nih.gov The efficiency and regioselectivity of DoM can be influenced by factors such as the choice of directing group, the base, and the reaction conditions. numberanalytics.comresearchgate.net N,N-dialkyl O-carbamates, for instance, have proven to be highly effective directing groups. numberanalytics.com Furthermore, N-metalation, the deprotonation of the N-H bond of the amide, can also be utilized for subsequent functionalization at the nitrogen atom. researchgate.net DFT studies have been employed to understand the mechanism of these reactions, such as the ruthenium-catalyzed N-methylbenzamide-directed 1,4-addition of the ortho C-H bond to maleimide. researchgate.net

Strategies for Introducing the 4-Hydroxymethyl Moiety

Once the N-methylbenzamide core is established, the next critical step is the introduction of the hydroxymethyl group at the 4-position of the benzene (B151609) ring. This can be achieved through several synthetic strategies, primarily involving the reduction of a pre-existing functional group at the desired position.

Reduction of 4-Formyl or 4-Carboxylic Acid Precursors on Benzamide (B126) Scaffolds

A common and effective method for introducing a hydroxymethyl group is through the reduction of a corresponding aldehyde (formyl) or carboxylic acid group. This approach requires the synthesis of a 4-substituted N-methylbenzamide precursor, such as 4-formyl-N-methylbenzamide or N-methyl-4-carboxybenzamide. The synthesis of such precursors can be achieved through various methods, including the Vilsmeier-Haack reaction to introduce a formyl group. nih.gov Once the precursor is obtained, a variety of reducing agents can be employed to convert the aldehyde or carboxylic acid to the desired alcohol. The choice of reducing agent is critical to ensure chemoselectivity, meaning it should ideally reduce the target functional group without affecting the amide functionality.

| Reducing Agent | Abbreviation | Typical Substrates | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Milder reducing agent, generally does not reduce esters, amides, or carboxylic acids. |

| Lithium Aluminum Hydride | LAH | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Powerful reducing agent, less selective. |

| Diborane | B₂H₆ | Carboxylic Acids, Amides, Aldehydes, Ketones | Often used for the reduction of carboxylic acids. |

| Samarium Diiodide | SmI₂ | N-acyl oxazolidinones | Used for the reduction of acyl radical equivalents. researchgate.net |

Regioselective Hydroxylation Approaches to Benzamide Derivatives

Direct regioselective hydroxylation of an unactivated C-H bond on the benzamide scaffold presents a more atom-economical but often challenging approach. This strategy aims to directly introduce a hydroxyl group at the 4-position without the need for pre-functionalization. Biocatalysis, utilizing enzymes such as oxidoreductases, has emerged as a promising method for achieving such selective hydroxylations under mild conditions. researchgate.net While the direct hydroxylation of the N-methylbenzamide ring at the 4-position is not extensively documented, the principles of regioselective functionalization seen in other systems offer a potential avenue for future research. nih.govnih.gov For instance, the regioselective derivatization of tribrominated atropisomeric benzamide scaffolds demonstrates the feasibility of controlling the position of functionalization on a benzamide ring system. nih.govnih.gov

Chemical Reactivity and Derivatization of 4-(Hydroxymethyl)-N-methylbenzamide

The reactivity of this compound is characterized by the distinct functionalities present in the molecule: the hydroxymethyl group, the N-methylbenzamide moiety, and the aromatic ring. These sites allow for a range of chemical transformations, enabling the synthesis of various derivatives.

Oxidative Transformations of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group in this compound can undergo oxidation to yield the corresponding aldehyde and carboxylic acid. The product of the initial oxidation is 4-formyl-N-methylbenzamide. nih.gov Further oxidation would lead to the formation of 4-carboxy-N-methylbenzamide.

Studies on analogous compounds, such as 4-(hydroxymethyl)benzoic acid (4-HMBA), have demonstrated the feasibility of such oxidative processes. For instance, the electrochemical oxidation of 4-HMBA on a gold (Au) working electrode in an alkaline medium yields 4-carboxybenzaldehyde and terephthalic acid. digitellinc.com This suggests that similar electrochemical methods could be applied to oxidize this compound.

The metabolic conversion of related N-methylbenzamides can also lead to oxidative products. For example, N-formylbenzamide has been identified as a metabolite of N-methylbenzamide, likely forming through the generation and subsequent oxidation of an N-(hydroxymethyl)-benzamide intermediate. nih.gov

Table 1: Products of Oxidative Transformations

| Starting Material | Oxidized Product(s) |

|---|---|

| This compound | 4-Formyl-N-methylbenzamide |

| 4-(Hydroxymethyl)benzoic acid | 4-Carboxybenzaldehyde, Terephthalic acid digitellinc.com |

Esterification and Etherification Reactions of the Hydroxyl Functionality

The hydroxyl group of this compound is amenable to both esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). For example, the reaction of a similar compound, 4-chloro-N-(hydroxymethyl)benzamide, with an acetylating agent yields N-(acetoxymethyl)-4-chlorobenzamide. nih.gov This acetate (B1210297) ester demonstrates the reactivity of the hydroxymethyl group. The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method for such transformations. libretexts.org

Etherification: The formation of an ether linkage can be achieved by reacting the alkoxide, generated from the hydroxyl group with a strong base, with an alkyl halide (Williamson ether synthesis). Alternatively, syntheses involving the reaction of a bromomethyl-functionalized benzoic acid with an alcohol or phenol (B47542) can lead to ether products, as demonstrated in the synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide. cienciadigital.org

Table 2: Examples of Esterification and Etherification Products

| Reaction Type | Reactant(s) | Product |

|---|---|---|

| Esterification | 4-Chloro-N-(hydroxymethyl)benzamide + Acetylating agent | N-(Acetoxymethyl)-4-chlorobenzamide nih.gov |

Nucleophilic Substitution Reactions of Substituted Benzamides

Nucleophilic substitution reactions on the benzamide moiety can occur at two main positions: the aromatic ring and the amide nitrogen.

Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic substitution to occur on the aromatic ring, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org The benzamide group itself is moderately electron-withdrawing, but for an SNAr reaction to be efficient on the ring of this compound, a leaving group would need to be present at one of the other positions, and likely an additional activating group would be required. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov The rate of these reactions is often faster with fluoride (B91410) as the leaving group compared to other halogens. masterorganicchemistry.com

Nucleophilic Substitution at the Amide Nitrogen: While less common, nucleophilic substitution can occur at the amide nitrogen. Recent studies have shown that by using sulfonate leaving groups on the amide nitrogen, an SN2-type reaction with amine nucleophiles can lead to the formation of hydrazide derivatives. nih.gov This suggests a potential pathway for the derivatization of this compound if it were first converted to an N-sulfonyloxy derivative.

Hydrolysis of the Amide Bond in N-Methylbenzamide Systems

The amide bond in N-methylbenzamide systems is robust but can be cleaved under hydrolytic conditions, typically by heating with aqueous acid or base. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com The reaction ultimately yields a carboxylic acid (4-(Hydroxymethyl)benzoic acid) and an ammonium (B1175870) salt (methylammonium chloride, if hydrochloric acid is used). libretexts.org

Base-Catalyzed (Alkaline) Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgacs.org This reaction is generally irreversible and produces the salt of the carboxylic acid (sodium 4-(hydroxymethyl)benzoate) and the corresponding amine (methylamine). libretexts.org The stability of related N-(hydroxymethyl) compounds has been noted to be lower under alkaline conditions. nih.gov

Table 3: Products of Amide Hydrolysis

| Starting Material | Conditions | Products |

|---|---|---|

| Ethanamide | Heat with dilute HCl | Ethanoic acid + Ammonium chloride libretexts.org |

| Ethanamide | Heat with NaOH solution | Sodium ethanoate + Ammonia libretexts.org |

| This compound | Acid Hydrolysis | 4-(Hydroxymethyl)benzoic acid + Methylammonium salt |

Pharmacological and Biological Research of 4 Hydroxymethyl N Methylbenzamide and N Methylbenzamide Derivatives

Elucidation of Biological Activities and Mechanisms of Action

The therapeutic potential of benzamide (B126) derivatives is rooted in their ability to interact with a variety of biological molecules, influencing cellular processes involved in cancer, inflammation, and neurological disorders. Research has focused on understanding these interactions at a molecular level to develop targeted therapies.

Enzyme Inhibition Profiles (e.g., Phosphodiesterase 10A Inhibition by N-Methylbenzamide)

N-methylbenzamide and its derivatives have been identified as potent inhibitors of Phosphodiesterase 10A (PDE10A). nih.govmedchemexpress.com PDE10A is an enzyme primarily found in the brain, particularly in the basal ganglia, a region crucial for motor control and various cognitive functions. nih.gov Its unique localization has made it a significant target for developing novel treatments for neurological and psychiatric conditions. nih.gov

The inhibition of PDE10A by small molecules leads to an increase in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov These cyclic nucleotides are critical second messengers that activate protein kinases such as PKA and PKG, which in turn regulate downstream signaling pathways involved in gene transcription and cellular function. nih.gov By modulating these pathways, PDE10A inhibitors can influence neuronal activity. nih.gov

Medicinal chemistry programs have successfully developed N-methylbenzamide analogues that demonstrate potent, nanomolar-level inhibition of PDE10A. nih.gov These efforts have explored the structure-activity relationships within this class of compounds to optimize their inhibitory capacity and understand their binding modes to the enzyme. nih.gov

Table 1: Research Highlights on N-Methylbenzamide Derivatives as PDE10A Inhibitors

| Compound Class | Key Findings | Potential Therapeutic Applications | Citations |

|---|---|---|---|

| N-methylanilides and N-methylbenzamides | Identified as potent, nanomolar inhibitors of PDE10A. | Dysfunction in the basal ganglia circuit, including schizophrenia, Parkinson's disease, and Huntington's disease. | nih.gov |

Modulation of Inflammatory Pathways and Associated Targets

Derivatives of benzamide have shown potential in modulating key inflammatory pathways. Research into related thioamide structures demonstrates that these compounds can significantly affect the release and activity of inflammatory mediators. For instance, studies have shown that these derivatives can maintain normal plasma serotonin (B10506) levels and adjust prostaglandin (B15479496) levels following an inflammatory stimulus. nih.gov

Furthermore, the anti-inflammatory and antinociceptive effects are linked to the modulation of pro-inflammatory cytokines such as Interleukin-1 Beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Treatment with these compounds has been shown to decrease the plasma concentration of these cytokines while increasing their levels at the site of inflammation, suggesting a targeted modulation of the inflammatory response. nih.gov While this research was on thioamides, the structural similarity suggests a potential avenue of investigation for N-methylbenzamide derivatives.

Interactions with G-Protein Coupled Receptors (GPCRs) (e.g., Dopamine (B1211576) D2, Serotonin 5-HT1A, 5-HT2A, CCR5, Serotonin Receptors)

G-Protein Coupled Receptors (GPCRs) are a vast family of membrane proteins that are central to cellular signaling and are the targets of a large percentage of modern drugs. nih.gov The interaction of benzamide derivatives with various GPCRs, particularly dopamine and serotonin receptors, is a cornerstone of their pharmacological activity, especially in the context of antipsychotic and antiemetic effects.

Atypical antipsychotic drugs often function by blocking serotonin 5-HT2A and dopamine D2 receptors, while also stimulating 5-HT1A receptors. nih.gov Research on these receptor systems shows that they heavily influence the neural networks connecting the prefrontal cortex and hippocampus, two brain regions implicated in the pathophysiology of schizophrenia. nih.gov

Dopamine D2 Receptors: Antagonism at D2 receptors is a key mechanism for many antipsychotic agents. nih.gov

Serotonin 5-HT1A and 5-HT2A Receptors: The interplay between these receptors is crucial. Agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors contribute significantly to the therapeutic effects of drugs like risperidone, impacting brain oscillations related to cognitive function. nih.gov The 5-HT2A receptor, in particular, has been shown to modulate dopamine release through complex polysynaptic pathways. nih.gov

The ability of N-methylbenzamide derivatives to interact with these specific GPCRs provides a strong rationale for their investigation as potential therapeutic agents for psychiatric disorders. nih.gov

Antibacterial and Anticancer Activity Mechanisms

N-methylbenzamide derivatives have demonstrated significant potential as both antibacterial and anticancer agents, operating through distinct mechanisms of action.

Anticancer Activity: The anticancer properties of this class of compounds are often linked to their ability to interfere with cell division (mitosis). One primary mechanism is the inhibition of tubulin polymerization. nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to the colchicine (B1669291) site on tubulin, these derivatives prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase, induction of apoptosis (programmed cell death), and potent anti-vascular activity. nih.govresearchgate.net

Another key anticancer mechanism is the inhibition of protein kinases. nih.gov Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Certain 4-methylbenzamide (B193301) derivatives, designed to mimic known kinase inhibitors, have shown the ability to inhibit multiple kinases, such as PDGFRα and PDGFRβ, which can be overexpressed in cancer cells. This multi-targeting capability can be advantageous in cancer therapy. nih.gov These compounds have also been shown to induce apoptosis and cell cycle arrest in cancer cell lines. nih.gov

Table 2: Anticancer Activity of N-Benzylbenzamide Derivatives

| Compound | Target Cancer Cell Lines | IC50 Values | Mechanism of Action | Citations |

|---|---|---|---|---|

| 20b | Various | 12 to 27 nM | Tubulin polymerization inhibitor (colchicine binding site), anti-vascular activity. | nih.govresearchgate.net |

| 12d | Four cancer cell lines | 0.028 to 0.087 µM | Tubulin polymerization inhibitor (colchicine binding site), induced G2/M cell cycle arrest, apoptosis, inhibited metastasis and angiogenesis. | researchgate.net |

| I-25 (MY-943) | MGC-803, HCT-116, KYSE450 | 0.017 to 0.044 µM | Tubulin polymerization inhibitor. | researchgate.net |

Antibacterial Activity: Benzamide derivatives have emerged as a promising new class of antibiotics, particularly against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Their mechanism of action involves the inhibition of a crucial bacterial protein called FtsZ. nih.gov FtsZ is the bacterial homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring, a structure that constricts to divide the cell. By inhibiting FtsZ, benzamide compounds prevent bacterial cell division, leading to a bactericidal effect. nih.gov Next-generation benzamide FtsZ inhibitors have shown superior potency against a wide array of clinical MRSA isolates, including those resistant to vancomycin (B549263) and linezolid. nih.gov

Antiemetic Properties and Pharmacological Rationale

The pharmacological basis for the antiemetic (anti-nausea and vomiting) properties of many drugs lies in their ability to antagonize dopamine and serotonin receptors in the brain and gut. drugbank.comnih.gov Nausea and vomiting are complex processes controlled by the brain's vomiting center, which receives inputs from the chemoreceptor trigger zone (CTZ), the vestibular system, and the gastrointestinal tract. nih.gov

Dopamine D2 Receptor Antagonism: Blocking D2 receptors in the CTZ is an effective antiemetic strategy. nih.gov

Serotonin 5-HT3 Receptor Antagonism: 5-HT3 antagonists are highly effective in managing nausea and vomiting, particularly that induced by chemotherapy, by blocking serotonin signaling from the gut. drugbank.com

Given that N-methylbenzamide derivatives have been shown to interact with dopamine and serotonin receptors (as discussed in section 4.1.3), there is a strong pharmacological rationale for their potential use as antiemetic agents. Their ability to modulate these GPCRs suggests they could interfere with the signaling pathways that trigger nausea and vomiting.

Kinesin Spindle Protein (KSP) Inhibition and Related Cellular Processes

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein that is essential for a critical step in mitosis: the formation of a bipolar spindle. eurekaselect.comnih.gov KSP pushes the two spindle poles apart, which is necessary for the proper segregation of chromosomes into daughter cells. Inhibition of KSP causes the mitotic spindle to collapse into a "monopolar" or "aster-like" formation, which triggers a cell cycle checkpoint, leading to mitotic arrest and subsequent apoptosis in the rapidly dividing cancer cells. nih.govselleck.co.jp

Because KSP is primarily active only during mitosis, and not in non-dividing cells like neurons, KSP inhibitors are expected to have fewer side effects, such as the peripheral neuropathy commonly associated with microtubule-targeting agents like taxanes. nih.gov

Research has led to the discovery of potent KSP inhibitors, including complex derivatives based on a dihydropyrrole carboxamide scaffold. nih.govacs.org For example, the compound (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) was developed as a KSP inhibitor for treating taxane-refractory cancers. nih.govacs.org The development of these compounds involves overcoming challenges such as cellular efflux by P-glycoprotein (Pgp) to ensure optimal in vivo activity. nih.govacs.org

Structure-Activity Relationship (SAR) Studies

The biological efficacy of N-methylbenzamide derivatives is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in elucidating how different substituents on the benzamide scaffold influence their pharmacological activity.

Correlating Substituent Effects on Biological Efficacy

The nature and position of substituents on the benzamide ring play a pivotal role in determining the biological activity of N-methylbenzamide derivatives. Research has shown that the introduction of various functional groups can significantly modulate the potency and selectivity of these compounds for their respective biological targets.

For instance, in the pursuit of antischistosomal agents, studies on N-phenylbenzamides revealed that electron-withdrawing substituents are beneficial for improving in vitro potency. nih.gov Shifting a nitro (NO2) group from the ortho to the meta position on the anilide portion of the molecule was found to enhance activity. nih.gov This highlights the critical role of substituent positioning in optimizing the biological effects of these derivatives.

In the context of anticancer research, a series of N-substituted benzamide derivatives were designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275). researchgate.net The anti-proliferative activity of these compounds against various cancer cell lines, including MCF-7, MDA-MB-231, K562, and A549, was evaluated. researchgate.net The results indicated that several of the synthesized compounds displayed inhibitory activity comparable to that of MS-275, demonstrating the potential of modifying the N-substituent to develop new antitumor agents. researchgate.net

Furthermore, the investigation of pyrimidine (B1678525) derivatives has underscored that the position of substituents on the pyrimidine nucleus has a profound impact on their biological activities, which span antimicrobial, anticancer, anti-inflammatory, and other therapeutic areas. nih.gov This principle of substituent effects is a cornerstone of medicinal chemistry, guiding the rational design of more effective therapeutic agents.

The following table summarizes the impact of different substituents on the biological activity of benzamide derivatives based on various studies.

| Derivative Class | Substituent Modification | Observed Effect on Biological Activity | Target/Assay |

| N-Phenylbenzamides | Electron-withdrawing groups (e.g., NO2) | Increased antischistosomal potency nih.gov | Schistosoma mansoni |

| N-Substituted Benzamides | Varied N-substituents | Similar anti-proliferative activity to Entinostat researchgate.net | HDAC, Cancer cell lines (MCF-7, MDA-MB-231, K562, A549) researchgate.net |

| Pyrimidine Derivatives | Substituent position on pyrimidine ring | Influences a wide range of biological activities nih.gov | Various (antimicrobial, anticancer, etc.) |

Stereochemical Considerations in Benzamide Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. The benzamide chromophore is frequently utilized in stereochemical studies due to its well-defined geometry and conformation. researchgate.net

Research has demonstrated that the exciton (B1674681) chirality method, a technique used to determine the absolute configuration of molecules, can be reliably applied to benzamides. researchgate.net Interestingly, studies on benzoyl derivatives of amino alcohols and diamines have shown that secondary and tertiary benzamides can exhibit opposite exciton Cotton effects. researchgate.net This difference is attributed to the distinct conformational equilibria of the amide C-N bond in these two types of benzamides. researchgate.net This finding is valuable for determining the absolute configuration of tertiary benzamides by analyzing their circular dichroism (CD) spectra. researchgate.net

Molecular Docking and Ligand-Protein Binding Mode Analysis (e.g., EGFR, α-glucosidase)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This tool is invaluable for understanding the interactions between a drug candidate and its biological target at the molecular level, thereby guiding the design of more potent and selective inhibitors.

Epidermal Growth Factor Receptor (EGFR):

Overexpression of EGFR is a known factor in the development and progression of various cancers. nih.gov Molecular docking studies have been instrumental in the development of EGFR inhibitors. For example, a series of sulfadiazine (B1682646) derivatives were designed and evaluated as dual inhibitors of wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M). rsc.org Molecular docking simulations of the most promising compounds (8, 12, and 14) within the ATP-binding sites of both EGFRWT and EGFRT790M corroborated the in vitro results. rsc.org These studies revealed favorable binding affinities, comparable to known EGFR inhibitors like gefitinib (B1684475) and osimertinib. rsc.org

Similarly, molecular docking of thieno[2,3-d]pyrimidine (B153573) derivatives against EGFRWT and EGFRT790M indicated correct binding modes, which were further confirmed by molecular dynamics simulations. nih.gov The binding energies calculated from these simulations for some of the new compounds were lower than that of the established inhibitor erlotinib (B232), suggesting their potential as effective EGFR inhibitors. ugm.ac.id

α-Glucosidase:

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Molecular docking has been employed to investigate the interaction of various compounds with the active site of α-glucosidase.

In a study of benzimidazole-Schiff base derivatives, molecular docking and molecular dynamics simulations were used to understand the interaction, orientation, and conformation of these compounds within the α-glucosidase active site. researchgate.net The results of these in silico studies were in good agreement with the experimental inhibitory activities. researchgate.net Similarly, for a series of thiazolidine-2,4-dione and rhodanine (B49660) derivatives, molecular docking was used to elucidate the binding modes of the most active compounds with Saccharomyces cerevisiae α-glucosidase. nih.gov These studies confirmed that the synthesized compounds fit well within the active site of the enzyme. nih.govnih.gov

The following table presents a summary of molecular docking results for benzamide and related derivatives with EGFR and α-glucosidase.

| Compound Class | Target Enzyme | Key Findings from Molecular Docking |

| Sulfadiazine Derivatives | EGFRWT and EGFRT790M | Favorable binding affinities comparable to known inhibitors. rsc.org |

| Thieno[2,3-d]pyrimidine Derivatives | EGFRWT and EGFRT790M | Correct binding modes and lower binding energies than erlotinib for some derivatives. nih.govugm.ac.id |

| Benzimidazole-Schiff Base Hybrids | α-glucosidase | Good correlation between docking scores and experimental inhibitory activity. researchgate.net |

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-glucosidase | Confirmation of binding interactions of the most active molecules within the active site. nih.gov |

| Benzimidazole Analogs | α-glucosidase | Top-ranked conformations fit well in the active site of the homology model. nih.gov |

Medicinal Chemistry Applications and Scaffold Diversification

The versatility of the benzamide scaffold makes it a valuable starting point for the design and synthesis of new therapeutic agents. 4-(Hydroxymethyl)-N-methylbenzamide, in particular, serves as a crucial building block in drug discovery.

Role of this compound in Drug Discovery as an Intermediate

This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its structure, featuring a reactive hydroxymethyl group and a secondary amide, allows for a variety of chemical modifications. This makes it a valuable starting material for creating libraries of compounds for high-throughput screening and lead optimization.

For instance, the structural motif of a hydroxymethyl group on a phenyl ring is present in various biologically active compounds. The discovery of N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide as a selective T-type calcium channel inhibitor highlights the importance of the hydroxymethyl functionality in achieving desired pharmacological properties. nih.gov While not a direct derivative, this example illustrates the utility of the 4-(hydroxymethyl)phenyl moiety in drug design.

Scaffold-Based Design and Synthesis of Novel Therapeutic Agents

Scaffold-based drug design is a powerful strategy in medicinal chemistry that involves using a common molecular framework, or scaffold, as a template for creating a diverse range of compounds. The benzamide scaffold has been extensively used in this approach to develop novel therapeutic agents. nih.govnih.gov

By systematically modifying the substituents on the benzamide core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to improve their efficacy, selectivity, and pharmacokinetic profiles. This approach has led to the discovery of numerous benzamide derivatives with a wide array of biological activities, including their use as anticancer, anti-inflammatory, and antimicrobial agents. nanobioletters.comnih.gov

The design and synthesis of novel scaffolds are also crucial for expanding the chemical space available for drug discovery. nih.gov The development of new molecular scaffolds, often through de novo synthesis, allows for the creation of molecules with unique three-dimensional architectures and functional group arrangements. mdpi.com This can lead to the identification of compounds with novel mechanisms of action and improved therapeutic potential.

Hydroxymethylation as a Strategy for Pharmacodynamic Enhancement in Drug Candidates

Hydroxymethylation, the introduction of a hydroxymethyl (-CH₂OH) group into a molecule, is a seemingly simple chemical modification that can profoundly impact a drug candidate's pharmacodynamic and pharmacokinetic properties. frontiersin.orgnih.gov This strategic alteration can lead to a variety of therapeutic advantages, ultimately contributing to improved biological activity. frontiersin.orgnih.gov

The presence of a hydroxymethyl group can enhance a drug's interaction with its biological target. This is achieved through the formation of additional hydrogen bonds or other hydrophilic and hydrophobic interactions within the active site of a receptor or enzyme, effectively acting as a pharmacophore. nih.gov This enhanced binding can translate to increased potency and efficacy.

Furthermore, hydroxymethylation can significantly improve the physicochemical properties of a compound. A notable benefit is the potential to increase water solubility, a critical factor for drug formulation and bioavailability. nih.gov Poorly soluble compounds often face challenges in administration and absorption, and the introduction of a polar hydroxymethyl group can help overcome these hurdles. frontiersin.org

From a drug metabolism perspective, hydroxymethyl derivatives can serve as prodrugs. A prodrug is an inactive or less active compound that is metabolized in the vivo to the active form. frontiersin.org Hydroxymethylated compounds can be designed to undergo enzymatic or chemical conversion in the body, releasing the parent drug at a controlled rate and potentially improving its therapeutic index. frontiersin.org Research has shown that this approach can lead to improved bioavailability and even reduced toxicity. nih.gov

The versatility of the hydroxymethyl group also allows it to serve as a key synthetic intermediate for further molecular modifications, enabling the creation of a diverse library of derivatives with potentially superior pharmacological profiles. nih.gov

Development of Kinase Inhibitors and Related Anticancer Agents

The N-methylbenzamide scaffold has emerged as a valuable framework for the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to block the signals that promote cancer cell growth and survival.

Researchers have successfully developed N-methylbenzamide derivatives that exhibit potent inhibitory activity against various protein kinases implicated in cancer. nih.gov A key strategy in the design of these inhibitors involves maintaining the core N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while introducing various substituents to modulate activity and selectivity. nih.gov

One approach has been to link purine (B94841) derivatives to the methyl group of the 4-methylbenzamide structure. nih.gov This design is based on the rationale that the flexible linker and the purine base can mimic the natural ATP substrate, making these compounds potential type 1 kinase inhibitors that compete with ATP for binding to the kinase's active site. nih.gov

Studies have demonstrated that these N-methylbenzamide-purine hybrids exhibit significant anticancer activity against various cancer cell lines. nih.gov For instance, certain derivatives have shown high potency against leukemic and renal carcinoma cell lines. nih.gov The mechanism of action for some of these compounds includes the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase, thereby preventing cancer cell division. nih.gov

The tables below summarize the in vitro anticancer activity and kinase inhibitory activity of selected N-methylbenzamide derivatives from published research.

Table 1: In Vitro Anticancer Activity of Selected N-Methylbenzamide Derivatives nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 7 | K562 (Chronic Myeloid Leukemia) | 2.27 |

| HL-60 (Acute Promyelocytic Leukemia) | 1.42 | |

| OKP-GS (Renal Carcinoma) | 4.56 | |

| 10 | K562 (Chronic Myeloid Leukemia) | 2.53 |

| HL-60 (Acute Promyelocytic Leukemia) | 1.52 | |

| OKP-GS (Renal Carcinoma) | 24.77 | |

| 13 | OKP-GS (Renal Carcinoma) | Significant Inhibition |

| 14 | OKP-GS (Renal Carcinoma) | Significant Inhibition |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Kinase Inhibitory Activity of Selected N-Methylbenzamide Derivatives nih.gov

| Compound | Kinase Target | % Inhibition at 1 µM |

| 7 | PDGFRα | 36-45% |

| PDGFRβ | 36-45% | |

| 9 | PDGFRα | 36-45% |

| PDGFRβ | 36-45% | |

| 10 | PDGFRα | 36-45% |

| PDGFRβ | 36-45% |

PDGFRα and PDGFRβ are platelet-derived growth factor receptors, which are receptor tyrosine kinases.

The development of N-benzylbenzamide derivatives has also led to the discovery of allosteric inhibitors of Aurora kinase A (AurkA), another important target in cancer therapy. nih.gov Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the kinase. nih.gov This approach can offer advantages in terms of selectivity and overcoming resistance mechanisms. A novel N-benzylbenzamide derivative, compound 6h , demonstrated potent inhibitory activity against AurkA, comparable to other known allosteric inhibitors. nih.gov

The collective research into N-methylbenzamide and its derivatives underscores the potential of this chemical class in the development of effective anticancer agents. The strategic application of medicinal chemistry principles, including hydroxymethylation and the exploration of diverse substituents, continues to drive the discovery of new kinase inhibitors with improved pharmacological profiles.

Analytical Methodologies and Environmental Considerations

Development of Analytical Methods for Quantification

The development of sensitive and specific analytical methods is fundamental for the detection and quantification of 4-(Hydroxymethyl)-N-methylbenzamide in various matrices. These methods often rely on a combination of powerful separation and detection techniques.

Chromatography is a cornerstone for the separation of individual components from a mixture, enabling their subsequent quantification. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic techniques in analytical chemistry.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. A common mode for a compound of this nature would be reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

An example of an HPLC method that could be adapted for the analysis of this compound is the one developed for the separation of psychotherapeutic benzodiazepines, which achieved separation in under two minutes using a C18 reversed-phase column. nih.gov The optimization of parameters such as mobile phase composition (e.g., acetonitrile (B52724) and buffer ratio), flow rate, and column type is critical for achieving good resolution and peak shape. nih.gov

Gas Chromatography (GC): For a compound to be analyzed by GC, it must be volatile and thermally stable. This compound may require derivatization to increase its volatility and thermal stability before GC analysis. This process involves chemically modifying the analyte to make it more amenable to the GC conditions.

The general principle of chromatography involves the separation of molecules based on their distinct interactions with the stationary and mobile phases. nih.gov Various chromatographic methods, including column chromatography, thin-layer chromatography (TLC), and ion-exchange chromatography, offer different mechanisms for separation based on characteristics like size, charge, and hydrophobicity. nih.gov

Following chromatographic separation, sensitive detection methods are required for trace analysis. Spectroscopic techniques are often coupled with chromatography for this purpose.

UV-Visible Spectroscopy: HPLC systems commonly employ UV-Visible detectors. The benzamide (B126) group in this compound contains a chromophore that absorbs UV light, allowing for its detection and quantification. The wavelength of maximum absorbance (λmax) would be determined to ensure the highest sensitivity.

Mass Spectrometry (MS): Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. researchgate.net When coupled with HPLC or GC (LC-MS or GC-MS), it offers high selectivity and sensitivity, enabling the identification and quantification of compounds even at very low concentrations. For trace analysis, techniques like selected ion monitoring (SIM) can be used to enhance sensitivity. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used for the identification and quantification of compounds by measuring the absorption of infrared radiation by their molecular bonds. nih.gov While not as commonly used for quantification in chromatography as UV or MS detectors, it can provide valuable structural information. A quantitative FT-IR method was developed for the trace analysis of other organic molecules, demonstrating its potential for detecting picomole amounts. nih.gov

Environmental Fate and Degradation Pathways of N-Methylbenzamide Derivatives

The environmental fate of a chemical compound refers to its transport, transformation, and degradation in the environment. While specific studies on this compound are limited, research on related N-methylbenzamide and other benzamide derivatives provides insights into their potential environmental behavior.

N-substituted benzamides can undergo various transformation processes in the environment, including biodegradation and photodegradation. For instance, studies on N-methylbenzylamine, a structurally related compound, have shown that it can be resistant to anaerobic biodegradation. nih.gov In contrast, the related N,N-dimethylbenzylamine undergoes significant biodegradation under similar conditions. nih.gov

Metabolic studies in rats have shown that N-methylbenzamide can be metabolized and excreted as hippuric acid. nih.gov This suggests that a potential degradation pathway in biological systems involves the hydrolysis of the amide bond to form the corresponding benzoic acid derivative, which can then be further metabolized. nih.gov

Heterocyclic pharmaceuticals, which share some structural similarities with benzamides, are known to persist in the environment and can be resistant to degradation. mdpi.com Their high water solubility can lead to the contamination of groundwater. mdpi.com The degradation of carbazole, an N-heterocyclic aromatic hydrocarbon, has been studied, revealing that both lateral and angular dioxygenation are key initial steps in its bacterial degradation. researchgate.net

Nitrosamines and nitramines, which can be formed from amine-containing compounds, have different environmental fates. Nitrosamines are generally susceptible to photodegradation, while nitramines are more stable in the atmosphere. researchgate.net

Based on the information from related compounds, a proposed degradation pathway for N-methylbenzamide derivatives in the environment could involve:

Hydrolysis: Cleavage of the amide bond to form a carboxylic acid (a benzoic acid derivative) and an amine (methylamine).

Oxidation: Oxidation of the methyl group on the nitrogen or the hydroxymethyl group on the benzene (B151609) ring.

Biodegradation: Microorganisms may utilize the compound as a carbon or nitrogen source, leading to its mineralization.

Advanced Applications and Emerging Research Directions

Material Science Applications of N-Methylbenzamide and its Analogs

The unique chemical structure of N-methylbenzamide and its derivatives, including 4-(hydroxymethyl)-N-methylbenzamide, makes them valuable in the field of material science. chemicalbook.com Their ability to participate in various chemical reactions allows for the modification and enhancement of material properties. chemicalbook.com

N-methylbenzamide and its analogs are utilized in the development and modification of polymers and resins. chemicalbook.com The incorporation of these compounds into polymer matrices can significantly improve their physical characteristics. chemicalbook.com Key enhancements include increased thermal stability, greater flexibility, and improved resistance to chemical degradation. chemicalbook.com This makes them crucial components in the formulation of high-performance materials for demanding industries such as automotive, aerospace, and electronics. chemicalbook.com

The presence of the amide group in benzamide (B126) derivatives can facilitate hydrogen bonding, which is a critical factor for enhancing polymer miscibility. mdpi.com For instance, novel N-H-containing copolybenzamides have been synthesized to provide hydrogen bonds for creating miscible blends with polymers like Nylon 6. mdpi.com The investigation of these blends through various analytical techniques has demonstrated that the crystallinity and thermal stability of the resulting composite material can be effectively tuned. mdpi.com

The stereochemistry of polymers also plays a profound role in their properties. bohrium.com While specific research on the stereochemical effects of incorporating this compound is an area for future exploration, the general principles of polymer stereochemistry highlight the potential for significant property enhancement through controlled synthesis. bohrium.combham.ac.uk The introduction of specific stereocenters can influence the polymer's mechanical strength, thermal transitions, and crystallinity. bohrium.combham.ac.uk

Table 1: Effects of Benzamide Analogs on Polymer Properties

| Property | Enhancement |

| Thermal Stability | Increased |

| Flexibility | Increased |

| Chemical Resistance | Improved |

| Miscibility (in blends) | Enhanced through hydrogen bonding |

| Crystallinity | Tunable in blends |

The versatility of N-methylbenzamide and its analogs extends to their use as precursors in the synthesis of novel materials. chemicalbook.comresearchgate.net Their chemical structure serves as a building block for more complex molecules and materials. chemicalbook.com One area of interest is the synthesis of isocoumarins, which are of pharmacological interest, through the metallation of o-methylbenzamides. researchgate.net

While direct evidence for the use of this compound as a precursor for organosilicon compounds is still an emerging area of research, the general reactivity of benzamides suggests potential pathways. The amide functionality can be involved in various coupling and condensation reactions, which could be adapted for the synthesis of silicon-containing polymers or molecules. Further research in this domain could unlock new classes of materials with unique properties.

Integration into Nanotechnology and Advanced Delivery Systems (General Benzamide relevance)

The broader class of benzamide compounds is finding significant application in the fields of nanotechnology and advanced delivery systems. Graphene and its derivatives, for example, are being explored for a wide range of biomedical applications due to their exceptional electronic, thermal, and mechanical properties. nih.gov These nanomaterials can be functionalized with various molecules, and the versatile chemistry of benzamides makes them suitable candidates for such modifications. nih.gov

Graphene-based nanomaterials offer a large surface area, making them excellent platforms for drug delivery. researchgate.net The functionalization of these materials can improve their biocompatibility and targeting capabilities. nih.gov The integration of benzamide derivatives onto nanocarriers could potentially enhance the delivery of therapeutic agents to specific sites within the body.

Innovative Computational Approaches for Prediction of Properties and Activities

Computational chemistry has become an indispensable tool for designing new molecules and predicting their properties. sci-hub.se For benzamide derivatives, computational methods like Density Functional Theory (DFT) are used to calculate various properties, including absorption spectra, dipole moments, and frontier molecular orbitals (HOMO/LUMO energies). sci-hub.se These calculations help in understanding the electronic structure and potential reactivity of the compounds. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) studies are also employed to correlate the chemical structure of benzamide derivatives with their biological activities. nih.gov For instance, 3D-QSAR models have been developed for benzamide derivatives to identify key structural features required for their activity as glucokinase activators, which is relevant for antidiabetic drug development. nih.gov Such computational studies accelerate the discovery and optimization of new drug candidates by prioritizing the synthesis of the most promising compounds. nih.govacs.org

Table 2: Computationally Predicted Properties of Benzamide Derivatives

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Absorption spectra, Dipole moment, HOMO/LUMO energy gaps | Designing novel materials and predicting reactivity |

| 3D-QSAR | Structure-activity relationship | Drug design and optimization |

| Molecular Docking | Binding modes with biological targets | Elucidating mechanisms of action |

Exploration of Novel Biological Targets and Therapeutic Modalities for this compound

Research into the biological activities of benzamide derivatives is a burgeoning field, with studies exploring their potential against a wide array of diseases. mdpi.com While some benzamides are known for their use as antipsychotics and antiemetics, ongoing research is uncovering new therapeutic possibilities. nih.gov

Recent studies have investigated novel benzamide derivatives as potential inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. nih.gov For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) has shown potent inhibitory activity against both AChE and BACE1. nih.gov Other research has focused on the development of benzamide derivatives as inhibitors of focal adhesion kinase (FAK) for anticancer applications and as dual inhibitors of COX-2 and Topoisomerase I for gastrointestinal cancers. nih.govnih.gov

Specifically for N-methylbenzamide, it has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme abundant in brain tissue, suggesting its potential in treating neurological and psychiatric disorders. chemicalbook.com Furthermore, certain N-substituted benzamides have demonstrated larvicidal and fungicidal activities, opening up possibilities in agriculture. nih.gov The exploration of this compound's activity against these and other novel biological targets is a promising avenue for future therapeutic development.

Multidisciplinary Research Initiatives for Comprehensive Understanding and Application

The multifaceted nature of this compound and its analogs necessitates a multidisciplinary research approach. The development of new materials based on these compounds requires collaboration between organic chemists, polymer scientists, and material engineers. chemicalbook.com Similarly, the exploration of their therapeutic potential brings together medicinal chemists, biochemists, pharmacologists, and computational scientists. nih.govnih.gov

National and international funding agencies often support such collaborative efforts. For example, projects supported by the National Natural Science Foundation of China have investigated the anti-fatigue effects of newly synthesized benzamide derivatives. mdpi.com These initiatives, which combine chemical synthesis with biological testing and mechanistic studies, are crucial for a comprehensive understanding of these compounds and for translating fundamental research into practical applications. The continued collaboration across disciplines will be key to unlocking the full potential of this compound and the broader class of benzamide derivatives.

Q & A

Q. What are the common synthetic routes for 4-(Hydroxymethyl)-N-methylbenzamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling reactions such as Suzuki-Miyaura cross-coupling. For example, derivatives of N-methylbenzamide are synthesized via palladium-catalyzed coupling of bromobenzamide precursors with boronic acids under reflux in toluene/water mixtures with Na₂CO₃ as a base . Optimization includes adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), reaction temperature (80–100°C), and solvent systems (THF/water) to improve yields. Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What analytical techniques are critical for structural characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) is pivotal for determining molecular conformation. For instance, crystallographic data (T = 100 K) reveal dihedral angles between the amide group and benzene ring (3.0–4.0°) and hydrogen-bonding networks (O–H⋯O and C–H⋯N interactions) that stabilize the crystal lattice . Complementary techniques include:

- NMR : ¹H and ¹³C spectra (DMSO-d₆, 400 MHz) to confirm substitution patterns.

- IR : Peaks at ~3300 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (amide C=O stretch).

- Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 180–200).

Q. How does solubility influence experimental design for this compound?

this compound is sparingly soluble in water (estimated <10 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Solubility data for analogs like 4-hydroxybenzaldehyde (8.45 mg/mL in water ) inform solvent selection for bioassays. For kinetic studies, solubility is enhanced via sonication (30 min, 40 kHz) or co-solvents (e.g., 10% PEG-400).

Advanced Research Questions

Q. How can computational methods predict reactivity and intermolecular interactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as HOMO-LUMO gaps (e.g., 5.2 eV for benzamide derivatives) and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites for functionalization . Molecular dynamics simulations (AMBER force field) analyze hydrogen-bonding dynamics in aqueous solutions, critical for drug delivery studies.

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antibacterial or antioxidant activity (e.g., IC₅₀ variations) arise from assay conditions. Standardization methods include:

- Dose-response curves : Test concentrations from 1 μM to 100 μM.

- Positive controls : Compare with ascorbic acid (antioxidant) or ampicillin (antibacterial).

- Replicas : Triplicate measurements to reduce variability . For cell-based assays, ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hrs).

Q. How can reaction intermediates be isolated during multi-step synthesis?

Multi-step syntheses (e.g., hydroxymethylation of N-methylbenzamide precursors) require intermediate trapping. Techniques include:

Q. What are the challenges in scaling up synthesis while maintaining yield?

Scaling from milligram to gram quantities introduces challenges:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.